2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol
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Overview
Description
2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol typically involves the reaction of substituted 2-aminothiophenols with nitriles in the presence of copper (II) acetate, triethylamine, and ethanol . This method allows for the formation of the benzothiazole ring, which is a crucial component of the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The phenolic group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria, fungi, and cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazole: Known for its diverse biological activities and used in various medicinal applications.
Benzoxazole derivatives: Similar in structure and function, with applications in medicinal chemistry and material science.
Uniqueness
2-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-1,2,4-triazol-5-yl]phenol stands out due to its unique combination of benzothiazole and triazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C16H12N4OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H12N4OS/c1-10-17-15(11-6-2-4-8-13(11)21)20(19-10)16-18-12-7-3-5-9-14(12)22-16/h2-9,21H,1H3 |
InChI Key |
VWSAPXWYBPCIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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